Welcome to the BenchChem Online Store!
molecular formula C8H12O3 B8472728 1-(2-Furyl)-1,4-butanediol

1-(2-Furyl)-1,4-butanediol

Cat. No. B8472728
M. Wt: 156.18 g/mol
InChI Key: MVOPIUAQVWWVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06743939B2

Procedure details

The Grignard reagent prepared in Example 26 step (a) (0.7 M, 28 ml, 19.6 mmol), and furan-2-carboxaldehyde (1.92 g, 20 mmol) in anhydrous tetrahydrofuran (15 ml) were used to prepare the sub-title compound, using the procedure described in Example 26 step (a). The product was a colourless oil (2.69 g, 88%).
Name
Grignard reagent
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1[CH:5]=[CH:4][C:3]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10])=C1.[O:12]1C=CC=[C:13]1C=O>O1CCCC1>[O:12]1[CH:13]=[CH:5][CH:4]=[C:3]1[CH:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]

Inputs

Step One
Name
Grignard reagent
Quantity
28 mL
Type
reactant
Smiles
S1C=C(C=C1)C(CCCO)O
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.